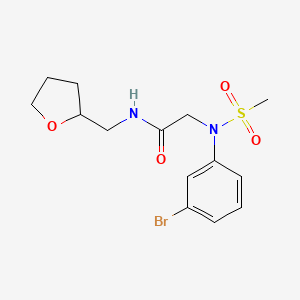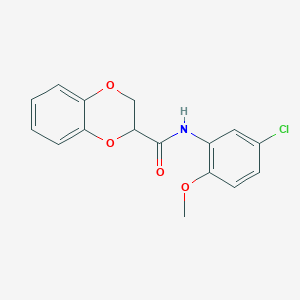
N-(4-bromophenyl)-5-(3-chloro-4-methylphenyl)-2-furamide
説明
N-(4-bromophenyl)-5-(3-chloro-4-methylphenyl)-2-furamide, also known as BCF, is a synthetic compound that belongs to the class of furan-based drugs. BCF has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of N-(4-bromophenyl)-5-(3-chloro-4-methylphenyl)-2-furamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a key role in gene expression and cell proliferation. In addition, this compound has been shown to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death. This compound has also been shown to reduce the production of inflammatory cytokines and chemokines in vitro and in vivo. In addition, this compound has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
実験室実験の利点と制限
N-(4-bromophenyl)-5-(3-chloro-4-methylphenyl)-2-furamide has several advantages and limitations for lab experiments. One advantage is that this compound is a relatively stable compound that can be easily synthesized and purified. Another advantage is that this compound has a well-defined structure and can be easily characterized using various analytical techniques. However, one limitation is that this compound has low solubility in aqueous solutions, which can limit its use in certain experiments. Another limitation is that this compound has not been extensively studied in vivo, and its pharmacokinetics and toxicity are not well understood.
将来の方向性
There are several future directions for the study of N-(4-bromophenyl)-5-(3-chloro-4-methylphenyl)-2-furamide. One direction is to investigate the pharmacokinetics and toxicity of this compound in vivo, which could provide valuable information for the development of this compound as a drug candidate. Another direction is to investigate the structure-activity relationship of this compound and its analogs, which could lead to the development of more potent and selective inhibitors of COX-2, HDACs, and other targets. Another direction is to investigate the potential applications of this compound in other fields, such as materials science and catalysis. Overall, the study of this compound has the potential to contribute to the development of new drugs and materials with important applications in various fields of science.
科学的研究の応用
N-(4-bromophenyl)-5-(3-chloro-4-methylphenyl)-2-furamide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, this compound has been used as a tool compound to study the mechanism of action of various receptors and enzymes. In biochemistry, this compound has been used to study the structure and function of proteins and enzymes.
特性
IUPAC Name |
N-(4-bromophenyl)-5-(3-chloro-4-methylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClNO2/c1-11-2-3-12(10-15(11)20)16-8-9-17(23-16)18(22)21-14-6-4-13(19)5-7-14/h2-10H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTYUFATMVQGCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}phenyl 3-nitrobenzoate](/img/structure/B3927471.png)
![4-methyl-3-nitro-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B3927474.png)
![N-(4-fluorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3927480.png)
![2-chloro-N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3927486.png)
![2-(benzylthio)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B3927489.png)



![3-chloro-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B3927508.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B3927518.png)

![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B3927526.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3927539.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3927546.png)